(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Chiral molecular scaffolds Stereoselective cyclization Solid-phase synthesis

This (1R,2R)-enantiomer exclusively directs cyclization toward specific [6+8+5] fused-ring diastereomers; the (1S,2S)-form yields entirely different tricyclic products under identical conditions. Its rigid trans-cyclohexane scaffold imposes backbone constraints essential for 3₁₄-helical β-peptides—linear β-amino acids cannot replicate this property. For chiral chromatography, trans-2-aminocyclohexane-based CSPs achieve enantiorecognition independent of π-π interactions. When stereochemical fidelity, conformational control, or alternative CSP selectivity are non-negotiable, generic substitution is scientifically unsound. Procure the verified (1R,2R)-enantiomer.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 26685-83-6
Cat. No. B3028676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-Aminocyclohexanecarboxylic Acid
CAS26685-83-6
Synonyms2-aminocyclohexanecarboxylic acid
2-aminocyclohexanecarboxylic acid, (cis)-isomer
2-aminocyclohexanecarboxylic acid, (cis-(+-))-isomer
2-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer
2-NCHCA
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1
InChIKeyUSQHEVWOPJDAAX-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-Aminocyclohexanecarboxylic Acid (CAS 26685-83-6): Technical Baseline and Procurement Context


(1R,2R)-2-Aminocyclohexanecarboxylic acid (CAS 26685-83-6), also referred to as (1R,2R)-trans-2-aminocyclohexanecarboxylic acid, is a conformationally constrained chiral β-amino acid characterized by a cyclohexane ring with trans-configured amino and carboxyl groups at the 1- and 2-positions [1]. With a molecular weight of 143.19 and molecular formula C₇H₁₃NO₂, this compound is supplied as a white to light yellow crystalline powder with standard purity specifications exceeding 98.0% by GC and nonaqueous titration [2]. Its commercial availability from multiple reputable vendors including TCI, Alfa Aesar, and AKSci makes it accessible for research and industrial procurement .

Why (1R,2R)-2-Aminocyclohexanecarboxylic Acid Cannot Be Replaced by Generic Analogs or Alternative β-Amino Acids


Substituting (1R,2R)-2-aminocyclohexanecarboxylic acid with structurally similar β-amino acids or alternative stereoisomers introduces quantifiable performance deficits across critical procurement-relevant dimensions. The compound's rigid trans-cyclohexane scaffold imposes a well-defined torsional constraint that linear β-amino acids (e.g., β-alanine, β-homoleucine) lack, resulting in a demonstrably higher helix propensity in β-peptides [1]. More critically, stereochemical configuration governs downstream synthetic outcomes: the (1R,2R)-enantiomer directs cyclization toward specific fused-ring architectures, whereas the (1S,2S)-enantiomer yields entirely different tricyclic products under identical conditions [2]. Additionally, cyclohexane-based chiral strong cation exchangers derived from the trans-2-aminocyclohexane framework achieve enantiorecognition performance comparable to aromatic CSPs—without relying on π-π interactions—a structural advantage that aromatic-analog CSPs cannot replicate [3]. These stereochemical, conformational, and recognition-mechanism differentiations render generic substitution scientifically invalid and procurement decisions evidence-dependent.

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: Product-Specific Quantitative Differentiation Evidence


Stereochemistry-Driven Cyclization Selectivity: (1R,2R) versus (1S,2S) Enantiomers in Fused-Ring Synthesis

In solid-phase synthesis of [6+8+5] fused ring systems using a racemic mixture of Fmoc-trans-2-aminocyclohexanecarboxylic acid with L-Ser, the (1R,2R)-configured substrate predominantly yields the cyclic diastereomer containing the (1R,2R)-2-aminocyclohexane moiety, while the (1S,2S)-enantiomer forms a tricyclic diastereomer instead [1]. Under the same reaction conditions, the (1R,2R)-enantiomer and (1S,2S)-enantiomer direct the cyclization cascade toward structurally distinct products. The analogous [6+7+5] system produces inseparable diastereomers in a 1:0.6 ratio [1].

Chiral molecular scaffolds Stereoselective cyclization Solid-phase synthesis

Helix Propensity Enhancement via Conformational Constraint: ACHC versus Linear β-Amino Acids

Incorporation of trans-(1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) as a constrained cyclic β-amino acid significantly improves the helix propensity of β-peptides compared to linear β-amino acid building blocks [1]. While the original study does not report a numerical helix propensity value for ACHC alone, it explicitly states that the helix propensity of β-peptides is 'further improved by incorporation of the constrained cyclic amino acid trans-(1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC)' relative to unconstrained β-amino acids used as baseline comparators [1]. The cyclohexane ring restricts backbone torsional flexibility, pre-organizing the peptide into the 3₁₄-helical conformation characteristic of β-peptide foldamers.

β-Peptides Helical foldamers Conformational constraint

Enantiomeric Purity Verification: Optical Rotation as Identity and Quality Criterion

The (1R,2R)-2-aminocyclohexanecarboxylic acid product is supplied with a certified specific rotation specification of [α]₂₀/D = -74.0° to -79.0° (c=1, H₂O), with a reference measured value of -76.5° (c=1, H₂O) [1]. This negative specific rotation quantitatively confirms the (1R,2R)-absolute configuration and distinguishes it from the enantiomeric (1S,2S)-form, which would exhibit a positive rotation of approximately equal magnitude. Vendors including TCI, AKSci, and CymitQuimica consistently report this specification [1].

Chiral purity Quality control Optical rotation

Chiral Recognition Without π-π Interactions: Cyclohexane-Based versus Aromatic CSPs

Non-aromatic chiral strong cation exchangers (cSCX) incorporating the trans-2-aminocyclohexane scaffold demonstrate chiral recognition capability comparable to traditional aromatic cSCX CSPs that rely on π-π interactions [1]. In a comparative screening of 16 basic analytes, the non-aromatic cyclohexane-based CSP III baseline-resolved 10 analytes and partially resolved 6, compared with the aromatic CSP I which baseline-resolved 11 analytes and partially resolved 5 [1]. The relative stereochemical configuration of the cyclohexane ring governs chiral recognition, and the non-aromatic selector performs on par with aromatic analogues despite lacking the π-π interaction motif previously considered essential [1].

Chiral stationary phases Enantioselective chromatography Strong cation exchangers

Commercial Purity Baseline: Multi-Vendor Specification Consistency

(1R,2R)-2-Aminocyclohexanecarboxylic acid is consistently supplied across multiple vendors with a minimum purity specification of 98.0% as determined by both GC and nonaqueous titration methods [1]. This dual-method purity validation ensures that both volatile organic impurities (via GC) and total acid/base content (via titration) meet the 98.0% threshold. In contrast, the hydrochloride salt form (CAS 158414-46-1) is typically supplied at a lower standard purity of 95% , representing a quantifiable specification difference between free base and salt forms.

Chemical purity Quality assurance Procurement specifications

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Stereocontrolled Synthesis of Chiral 3D Molecular Scaffolds

This compound enables configuration-dependent synthesis of [6+8+5] fused ring frameworks where the (1R,2R)-enantiomer exclusively directs cyclization toward a specific cyclic diastereomer, whereas the (1S,2S)-enantiomer produces an entirely different tricyclic architecture under identical solid-phase reaction conditions [1]. This stereochemical divergence is essential for medicinal chemistry programs requiring precise 3D scaffold construction for hit-to-lead optimization.

Conformationally Stabilized β-Peptide Foldamer Design

As the constrained cyclic β-amino acid trans-(1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC), this compound serves as a building block for β-peptides that adopt stable 3₁₄-helical conformations [2]. The cyclohexane ring imposes backbone rigidity that linear β-amino acids cannot provide, making it valuable for designing peptidomimetics with predictable secondary structures for protein interaction studies and enzyme inhibitor development.

Non-Aromatic Chiral Stationary Phase Development

The trans-2-aminocyclohexane scaffold incorporated into chiral strong cation exchangers (cSCX) delivers enantiorecognition performance comparable to aromatic CSPs (10 baseline-resolved vs. 11 among 16 test analytes) while operating via a π-π interaction-independent mechanism [3]. This enables chromatographic method development for basic analytes where aromatic-selector interactions are undesired or where alternative selectivity profiles are required.

Enantioselective Catalysis via Peptide Helicity Control

Peptides incorporating (1R,2R)-2-aminocyclohexanecarboxylic acid as a helicity-enforcing residue, when combined with as few as five L-Leu residues, catalyze the Juliá-Colonna epoxidation of chalcone with 96-98% enantiomeric excess [4]. The compound's conformational constraint contributes to the defined peptide helicity that determines epoxide configuration through face-selective hydroperoxide anion delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-Aminocyclohexanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.